(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene
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Overview
Description
(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is a complex organophosphorus compound featuring a ferrocene backbone. This compound is notable for its unique structure, which includes two phosphine groups attached to a ferrocene core. The ferrocene moiety provides stability and redox properties, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:
Preparation of Ferrocene Derivatives: The initial step involves the preparation of ferrocene derivatives through the reaction of ferrocene with suitable reagents to introduce the desired substituents.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1S, 1R) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the activity and selectivity of catalytic processes.
Redox Chemistry: Its redox properties make it useful in studying electron transfer processes.
Biology and Medicine
Drug Development:
Biomolecular Interactions: Studied for its interactions with biomolecules, which can lead to new therapeutic agents.
Industry
Material Science: Used in the development of advanced materials with specific electronic and magnetic properties.
Sensors: Employed in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene involves its ability to coordinate with metal centers, facilitating various catalytic processes. The ferrocene core undergoes redox changes, enabling electron transfer reactions. The phosphine groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis with similar phosphine groups but different substituents.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another ferrocene-based ligand with bulkier phosphine groups.
Uniqueness
(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is unique due to its specific chiral configuration and the presence of 3,5-dimethylphenyl groups, which provide distinct steric and electronic properties compared to other ferrocene-based ligands. This uniqueness enhances its performance in certain catalytic and redox applications.
Properties
Molecular Formula |
C46H62FeP2 |
---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
[(1R)-1-[2-bis(3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C39H48P2.C5H8.2CH3.Fe/c1-25-13-26(2)18-34(17-25)40(35-19-27(3)14-28(4)20-35)33(9)38-11-10-12-39(38)41(36-21-29(5)15-30(6)22-36)37-23-31(7)16-32(8)24-37;1-2-4-5-3-1;;;/h13-24,33,38-39H,10-12H2,1-9H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t33-,38?,39?;;;;/m1..../s1 |
InChI Key |
ANFKUEKTZZKPHH-VKZQFWICSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
Origin of Product |
United States |
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